2-(Azetidin-3-ylsulfanyl)-1,3-benzoxazole hydrochloride
Overview
Description
“2-(Azetidin-3-ylsulfanyl)-1,3-benzoxazole hydrochloride” is a complex organic compound that contains an azetidine ring, a sulfanyl group, and a benzoxazole ring. Azetidine is a four-membered ring with one nitrogen atom, and benzoxazole is a fused ring system that contains a benzene ring and an oxazole ring . The sulfanyl group (-SH) is a common functional group in organic chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine ring, the sulfanyl group, and the benzoxazole ring. These functional groups would likely confer specific physical and chemical properties to the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the azetidine ring, the sulfanyl group, and the benzoxazole ring . The azetidine ring, being a strained four-membered ring, could be expected to be reactive. The sulfanyl group might be prone to oxidation, and the benzoxazole ring, being aromatic, would likely be relatively stable .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the azetidine ring could confer basicity to the molecule, while the benzoxazole ring could contribute to its aromaticity .
Safety And Hazards
Future Directions
The study of compounds containing azetidine rings, sulfanyl groups, and benzoxazole rings could be a promising area of research . These functional groups are found in many biologically active compounds, and understanding their properties and reactivity could lead to the development of new drugs and other useful compounds .
properties
IUPAC Name |
2-(azetidin-3-ylsulfanyl)-1,3-benzoxazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS.ClH/c1-2-4-9-8(3-1)12-10(13-9)14-7-5-11-6-7;/h1-4,7,11H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPKEXLKWBJKMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)SC2=NC3=CC=CC=C3O2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-ylsulfanyl)-1,3-benzoxazole hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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